Cas no 94-08-6 (Ethyl p-toluate)

Ethyl p-toluate structure
Ethyl p-toluate structure
Produktname:Ethyl p-toluate
CAS-Nr.:94-08-6
MF:C10H12O2
MW:164.201083183289
MDL:MFCD00009117
CID:34730
PubChem ID:24850416

Ethyl p-toluate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Ethyl 4-methylbenzoate
    • ETHYL 4-TOLUATE
    • ETHYL P-METHYLBENZOATE
    • ETHYL P-TOLUATE
    • 4-METHYLBENZOIC ACID ETHYL ESTER
    • Benzoic acid, 4-methyl-, ethyl ester
    • p-Toluylic acid, ethyl ester
    • PTE-ESTER
    • 4-Methylbenzoesaeureethylester
    • ETHYL-p-TOLUATE
    • p-Toluic acid ethyl ester
    • 4-methyl-benzoic acid ethyl ester
    • ETHYL PARA TOLUATE
    • XUF0SQ8L2J
    • NWPWRAWAUYIELB-UHFFFAOYSA-N
    • Ethyl4-methylbenzoate
    • Ethyl P-methyl Benzoate
    • PubChem15489
    • Ethyl 4-methyl-benzoate.
    • 4-Methylbenzoic acid ethyl
    • p-Toluic acid, ethyl ester
    • DSSTox_RID_82745
    • DSSTox_CID_28186
    • DSSTox_GSID_48211
    • p-Toluyli
    • p-Toluic acid, ethyl ester (6CI, 7CI, 8CI)
    • 4-Methyl-1-benzoic acid ethyl ester
    • NSC 24767
    • Ethyl p-toluate
    • MDL: MFCD00009117
    • Inchi: 1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
    • InChI-Schlüssel: NWPWRAWAUYIELB-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=CC(C)=CC=1)OCC
    • BRN: 1863756

Berechnete Eigenschaften

  • Genaue Masse: 164.08373g/mol
  • Oberflächenladung: 0
  • XLogP3: 2.9
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Anzahl drehbarer Bindungen: 3
  • Monoisotopenmasse: 164.08373g/mol
  • Monoisotopenmasse: 164.08373g/mol
  • Topologische Polaroberfläche: 26.3Ų
  • Schwere Atomanzahl: 12
  • Komplexität: 146
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Colorless or yellowish liquid
  • Dichte: 1.025 g/mL at 25 °C(lit.)
  • Schmelzpunkt: Not available
  • Siedepunkt: 232°C
  • Flammpunkt: Fahrenheit: 210.2° f
    Celsius: 99° c
  • Brechungsindex: n20/D 1.508(lit.)
  • PSA: 26.30000
  • LogP: 2.17170
  • Merck: 3840
  • Dampfdruck: 0.0±0.4 mmHg at 25°C

Ethyl p-toluate Sicherheitsinformationen

  • Signalwort:warning
  • Gefahrenhinweis: H303+H313+H333
  • Warnhinweis: P264+P280+P305+P351+P338+P337+P313
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S23-S24/25
  • Risikophrasen:R36/37/38
  • Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl p-toluate Zolldaten

  • HS-CODE:2916399090
  • Zolldaten:

    China Zollkodex:

    2916399090

    Übersicht:

    29969090 Andere aromatische Monocarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenAcrylsäure\Acrylate oder Ester müssen klar verpackt werden

    Zusammenfassung:

    2916399090 andere aromatische Monocarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate MwSt:17,0% Steuerermäßigung:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

Ethyl p-toluate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047069-25g
Ethyl 4-methylbenzoate
94-08-6 98%
25g
¥52 2023-04-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047069-100g
Ethyl 4-methylbenzoate
94-08-6 98%
100g
¥107.00 2024-04-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
172693-250ML
Ethyl p-toluate
94-08-6
250ml
¥1710.2 2023-12-10
eNovation Chemicals LLC
Y1043323-500g
Ethyl 4-methylbenzoate
94-08-6 97%
500g
$80 2024-06-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E102804-25g
Ethyl p-toluate
94-08-6 99%
25g
¥82.90 2023-09-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R016677-10g
Ethyl p-toluate
94-08-6 97%
10g
¥27 2024-07-19
Cooke Chemical
A3941612-500G
Ethyl 4-methylbenzoate
94-08-6 99%
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RMB 583.20 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E808716-1kg
Ethyl 4-methylbenzoate
94-08-6 97%
1kg
1,218.00 2021-05-17
Cooke Chemical
A3941612-10G
Ethyl 4-methylbenzoate
94-08-6 99%
10g
RMB 35.20 2025-02-20
Cooke Chemical
A3941612-25G
Ethyl 4-methylbenzoate
94-08-6 99%
25g
RMB 63.20 2025-02-20

Ethyl p-toluate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Ethanol ;  30 h, 65 °C
Referenz
Efficient and practical approach to esters from acids/ 2-oxoacids/ 2-oxoaldehydes &/ 2-oxoesters
Padala, Anil K.; Saikam, Varma; Ali, Asif; Ahmed, Qazi Naveed, Tetrahedron, 2015, 71(50), 9388-9395

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: Tetrahydrofuran ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
User-friendly methylation of aryl and vinyl halides and pseudohalides with DABAL-Me3
Cooper, Thea; Novak, Andrew; Humphreys, Luke D.; Walker, Matthew D.; Woodward, Simon, Advanced Synthesis & Catalysis, 2006, 348(6), 686-690

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: Cobalt(1+), diazidobis(2,2′-bipyridine-κN1,κN1′)-, chloride (1:1) (supported on propargylated nanoporous graphitic carbon nitride) ,  Carbon nitride (C3N4) ;  12 h, rt
Referenz
Carbon Nitride Grafted Cobalt Complex (Co@npg-C3N4) for Visible Light-Assisted Esterification of Aldehydes
Kumar, Anurag; Kumar, Pawan; Pathak, Abhishek Kumar; Chokkapu, Appala Naidu; Jain, Suman L., ChemistrySelect, 2017, 2(12), 3437-3443

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ;  30 min, rt; 8 h, 80 °C
1.2 Reagents: Water
Referenz
Photophysical and Electrochemical Properties of Highly π-Conjugated Bipolar Carbazole-1,3,4-Oxadiazole-based D-π-A Type of Efficient Deep Blue Fluorescent Dye
Najare, Mahesh Sadashivappa; Patil, Mallikarjun Kalagouda; Tilakraj, Tarimakki Shankar; Yaseen, Mohammed; Nadaf, AfraQuasar A.; et al, Journal of Fluorescence, 2021, 31(6), 1645-1664

Synthetic Routes 5

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Referenz
Reactions of azo and azoxy sulfones with transition metal complexes. Part 9. Palladium(0)-catalyzed reactions of arylazoxy aryl sulfones with carbon monoxide and nucleophiles
Kamigata, Nobumasa; Ohtsuka, Takeshi; Satoh, Mayumi; Matsuyama, Haruo, Sulfur Letters, 1990, 11(4-5), 177-84

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: Dichlorobis(tricyclohexylphosphine)nickel Solvents: Tetrahydrofuran ,  N-Methyl-2-pyrrolidone ;  8 h, 90 °C
Referenz
Nickel-Catalyzed Cross-Coupling of Aryltrimethylammonium Iodides with Organozinc Reagents
Xie, Lan-Gui; Wang, Zhong-Xia, Angewandte Chemie, 2011, 50(21), 4901-4904

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 1638843-58-9 (polystyrene bounded) ;  3 h, 1 atm, 70 °C
Referenz
Polymer supported Pd catalyzed carbonylation of aryl bromides for the synthesis of aryl esters and amides
Islam, Sk Manirul; Ghosh, Kajari; Roy, Anupam Singha; Molla, Rostam Ali, RSC Advances, 2014, 4(73), 38986-38999

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Acetonitrile ;  12 h, rt
Referenz
Organocatalyzed Anodic Oxidation of Aldehydes
Finney, Eric E.; Ogawa, Kelli A.; Boydston, Andrew J., Journal of the American Chemical Society, 2012, 134(30), 12374-12377

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid ;  8 h, reflux
Referenz
A Convenient Method for the Synthesis of Aminomethylmonoalkylphosphinate
Ding, Derong; Yan, Guang, Chinese Journal of Chemistry, 2012, 30(8), 1906-1908

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sulfonyl fluoride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  5 h, rt
Referenz
Construction of esters through sulfuryl fluoride (SO2F2) mediated dehydrative coupling of carboxylic acids with alcohols at
Wang, Shi-Meng; Alharbi, Njud S.; Qin, Hua-Li, Synthesis, 2019, 51(20), 3901-3907

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadate(9-), [heptacosa-μ-oxopentadecaoxo[μ9-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO… Solvents: Water ,  1-Butanaminium, N,N,N-triethyl-4-sulfo-, tetrafluoroborate(1-) (1:1) ;  4 h, 50 °C
Referenz
Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyzed by Co4HP2Mo15V3O62 in ionic liquid [TEBSA][BF4]
Hu, Yu-Lin; Li, De-Jiang; Li, Dong-Sheng, RSC Advances, 2015, 5(32), 24936-24943

Synthetic Routes 12

Reaktionsbedingungen
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Palladium trifluoroacetate Solvents: N-Methyl-2-pyrrolidone ;  rt; 24 h, 145 - 155 °C
Referenz
Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoesters with Aryl Bromides and Chlorides
Shang, Rui; Fu, Yao; Li, Jia-Bin; Zhang, Song-Lin; Guo, Qing-Xiang; et al, Journal of the American Chemical Society, 2009, 131(16), 5738-5739

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: (SP-4-2)-Dichloro[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosph… (reaction products with 1,3,5-triphenylbenzene) Solvents: Toluene ;  10 h, 3 bar, 100 °C
Referenz
Palladium loaded organic porous polymer catalyst and its preparation method and application in catalytic carbonylation of brominated aromatic hydrocarbon to synthesize aromatic formate or aromatic amide
, China, , ,

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  15 h, reflux
Referenz
A versatile approach for the synthesis of some new [1,2,4] triazolo derivatives of 1,3,4 thiadiazine and their biological activities
Parmar, Kokila A.; Patel, Rinku P.; Prajapati, Sarju N.; Joshi, Sejal A., Journal of Ultra Chemistry, 2011, 7(1), 21-28

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide ;  rt → 60 °C; 14 h, 0.1 - 0.2 MPa, 60 °C
Referenz
Facile, highly efficient and environmentally friendly transesterification mediated by platinum dioxide and nickel oxide under essentially neutral conditions
Teng, Binhao; Shi, Jiangong; Yao, Chunsuo, Green Chemistry, 2018, 20(11), 2465-2471

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Ethanol ,  Triethylamine Solvents: Ethanol ,  Dichloromethane
Referenz
Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines
Kelley, James L.; Linn, James A.; Selway, J. W. T., Journal of Medicinal Chemistry, 1989, 32(8), 1757-63

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Water ;  rt; 2 h, reflux
Referenz
One-pot dichlorinative deamidation of primary β-ketoamides
Zheng, Congke; Zhang, Xiaohui; Ijaz Hussain, Muhammad; Huang, Mingming; Liu, Qing; et al, Tetrahedron Letters, 2017, 58(6), 574-577

Synthetic Routes 18

Reaktionsbedingungen
1.1 Catalysts: [Bis(diphenylphosphino)ethane]dichloropalladium Solvents: 1,4-Dioxane ;  2 h, reflux
Referenz
Dichloro[1,2-bis(diphenylphosphino)ethane]palladium(II)
Padia, Janak K.; Barnard, Christopher F. J.; Colacot, Thomas J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-3

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  rt → reflux; 6 h, reflux; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Referenz
Improved process of ethyl p-methylbenzoate esterification synthesis
Ma, Yong-gang; Wang, Jian-xiang, Shandong Huagong, 2004, 33(2), 12-13

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Phosphorus sulfide (P2S5) Solvents: Dichloromethane ;  3 - 24 h, reflux
Referenz
Method for amidation or esterification of carboxylic acids by alcohols or amines using phosphorus pentasulfide as activating agent
, Japan, , ,

Ethyl p-toluate Raw materials

Ethyl p-toluate Preparation Products

Ethyl p-toluate Verwandte Literatur

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